molecular formula C18H19N5O3S B2675340 (E)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1211980-07-2

(E)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2675340
M. Wt: 385.44
InChI Key: LPXFMHLNXGVUNH-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Researchers have developed various synthetic routes and investigated the bioactivity of related compounds. For instance, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds have been explored, showcasing their potential against bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). Similarly, studies on Celecoxib derivatives have revealed their multifaceted bioactivity, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, marking them as candidates for therapeutic development (Küçükgüzel et al., 2013).

Chemical Structure and Characterization

The structural characterization of compounds like methylbenzenesulfonamide CCR5 antagonists points to their relevance in the prevention of human HIV-1 infection, highlighting the importance of molecular design in drug development (De-ju, 2015). Moreover, the synthesis, antibacterial, and antifungal activity of new Pyrazoline and Pyrazole derivatives have been reported, underscoring the potential of these compounds in addressing microbial resistance (Hassan, 2013).

Potential Therapeutic Applications

The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrates the compound's versatility in tackling significant health challenges, including cancer and inflammation (Rahmouni et al., 2016). Additionally, studies on the synthesis and evaluation of antimicrobial activities of 1,2,4-triazoles and their derivatives further contribute to the development of new antimicrobial agents (Bayrak et al., 2009).

properties

IUPAC Name

(E)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-22-17(16-9-5-6-11-19-16)21-23(18(22)24)13-12-20-27(25,26)14-10-15-7-3-2-4-8-15/h2-11,14,20H,12-13H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFMHLNXGVUNH-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide

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